3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C18H10ClN3O3S2 and a molecular weight of 415.88 g/mol This compound is notable for its unique structure, which includes a thiazolidinone ring, a pyridine moiety, and a benzamide group
Preparation Methods
The synthesis of 3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 3-chlorobenzoyl chloride with 2-aminothiazolidin-4-one to form an intermediate product. This intermediate is then reacted with pyridine-2-carbaldehyde under specific conditions to yield the final compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Chemical Reactions Analysis
3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.
Biological Research: It has been used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can be compared with other similar compounds, such as:
3-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide: This compound has a similar structure but includes an indole moiety instead of a pyridine moiety.
3-chloro-N-[(5Z)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide:
The uniqueness of this compound lies in its combination of a pyridine moiety with a thiazolidinone ring, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C16H10ClN3O2S2 |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H10ClN3O2S2/c17-11-5-3-4-10(8-11)14(21)19-20-15(22)13(24-16(20)23)9-12-6-1-2-7-18-12/h1-9H,(H,19,21)/b13-9- |
InChI Key |
OQARYYBVBNMLIE-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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